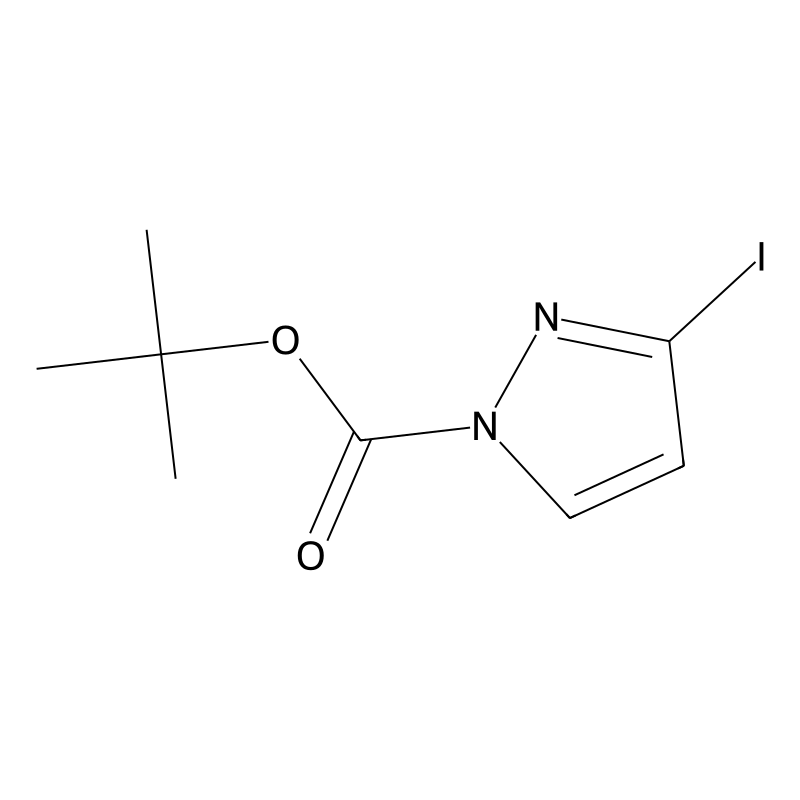

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Applications:

-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is a versatile organic molecule used in various scientific research applications, primarily as a building block for the synthesis of more complex molecules. Its structure features a five-membered heterocyclic ring (pyrazole) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an iodine atom at the 3-position. The Boc group can be selectively removed under specific conditions, allowing further functionalization of the molecule.

Several research studies describe the synthesis of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole using different methods. One common approach involves the reaction of 3-iodo-1H-pyrazole with di-tert-butyl dicarbonate []. This reaction efficiently introduces the Boc protecting group at the N1 position of the pyrazole ring.

Building Block for Heterocycles:

The presence of the iodine atom at the 3-position makes 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole a valuable precursor for the synthesis of various heterocyclic compounds. The C-I bond readily undergoes coupling reactions with different coupling partners, allowing the introduction of diverse functional groups at the 3-position.

For example, researchers have employed 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole in the synthesis of substituted pyrazoles, triazoles, and other heterocycles with potential applications in medicinal chemistry and materials science [, ].

Medicinal Chemistry Applications:

The ability to modify the structure of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole through functional group manipulation at the 3-position makes it a promising candidate for the development of novel therapeutic agents.

Some studies have explored the biological activity of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole derivatives, demonstrating potential anti-inflammatory, antitumor, and antimicrobial properties [, ]. However, further research is necessary to fully understand the therapeutic potential of these compounds and their mechanisms of action.

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is an organic compound characterized by its unique structure, which features a pyrazole ring substituted with a tert-butoxycarbonyl group and an iodine atom. The molecular formula for this compound is C8H11IN2O2, and it has a molecular weight of approximately 294.09 g/mol. Pyrazoles are five-membered heterocyclic compounds that contain two adjacent nitrogen atoms, which contribute to their diverse chemical properties and biological activities. The presence of the tert-butoxycarbonyl group enhances the compound's stability and steric hindrance, while the iodine atom serves as a reactive site for various chemical transformations .

- There is no information available on the mechanism of action of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole.

- Due to the lack of specific information, it is advisable to handle this compound with caution, assuming the potential hazards common to organic iodides. These may include irritation, genotoxicity, and environmental hazards.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation and Reduction: Depending on the reagents used, this compound can undergo oxidation or reduction, altering its functional groups and properties.

- Coupling Reactions: The iodine atom allows for participation in coupling reactions like Suzuki or Sonogashira couplings, which are essential for forming carbon-carbon bonds in organic synthesis .

The synthesis of 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole involves several steps:

- Formation of the Pyrazole Ring: This is typically achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the tert-butoxycarbonyl Group: This can be accomplished through alkylation using tert-butyl halides in the presence of a base.

- Iodination: The introduction of the iodine atom can be performed using iodine or iodinating agents during the reaction sequence to ensure proper substitution at the desired position on the pyrazole ring .

The iodine derivative generally exhibits higher reactivity compared to its chloro, bromo, and fluoro counterparts due to the weaker C-I bond, making it more susceptible to nucleophilic attack. The tert-butyl group provides significant steric hindrance across all these compounds, influencing their stability and reactivity profiles. Each compound's choice depends on the desired reactivity and target molecule characteristics .

Structural and Molecular Properties

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole has the molecular formula C₈H₁₁IN₂O₂ and a molecular weight of 294.09 g/mol. Its SMILES notation, CC(C)(C)OC(=O)N1C=CC(I)=N1, reflects the tert-butyl ester protecting group attached to the pyrazole nitrogen and the iodine substituent at the 3-position. The InChIKey RKFMLIZYBJXJEB-UHFFFAOYSA-N uniquely identifies the compound in chemical databases.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1233513-13-7 | |

| Molecular Formula | C₈H₁₁IN₂O₂ | |

| Molecular Weight | 294.09 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1C=CC(I)=N1 |

Nomenclature and Synonyms

The compound is also referred to as tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, emphasizing its ester functional group. Alternative names include tert-butyl 3-iodopyrazole-1-carboxylate, reflecting variations in substituent numbering.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrazole Derivatives

Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, have been studied since the 19th century. Their synthetic utility expanded with the development of protecting groups like the Boc moiety, which stabilizes the pyrazole NH group against unwanted side reactions. Iodinated pyrazoles emerged as critical intermediates in cross-coupling chemistry, particularly in the synthesis of bioactive molecules and functional materials.

Role of Iodination and Protecting Groups

The introduction of iodine at the 3-position enhances the compound’s participation in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). The Boc group, introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride), prevents deprotonation of the pyrazole nitrogen, ensuring regioselectivity in subsequent transformations. Historical methods for iodination, such as electrophilic substitution using iodine and oxidants, laid the groundwork for modern synthetic routes.

Role as a Synthetic Intermediate in Organic Transformations

Stability and Reactivity Profile

The Boc-protected pyrazole core remains stable under basic and mild acidic conditions, enabling its use in reactions sensitive to protonation. The iodine substituent at C3 acts as a leaving group, facilitating nucleophilic substitution and transition-metal-catalyzed couplings.

Table 2: Representative Reactions of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Applications in Medicinal Chemistry

Pyrazole derivatives are central to drug discovery, with iodinated variants featured in kinase inhibitors and antimicrobial agents. For example, 3-iodopyrazoles serve as precursors to functionalized heterocycles via cross-coupling, enabling access to complex scaffolds for high-throughput screening. The Boc group is typically removed post-coupling using acidic conditions (e.g., trifluoroacetic acid) to regenerate the free pyrazole NH for further functionalization.

The synthesis of 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole represents a convergence of advanced organic synthetic strategies that combine regioselective iodination with strategic nitrogen protection methodologies [3] . This heterocyclic compound, characterized by the molecular formula C₈H₁₁IN₂O₂ and molecular weight of 294.09 g/mol, serves as a valuable synthetic intermediate in pharmaceutical and agrochemical development [1] [3]. The systematic preparation of this compound requires careful consideration of reaction sequence, regioselectivity control, and protecting group strategies to achieve optimal yields and purity [2] [8] [37].

Iodination Strategies for Pyrazole Functionalization

Pyrazole iodination methodologies have evolved significantly to address the inherent challenges associated with regioselective halogenation of this five-membered heterocyclic system [5] [31] [33]. The electronic properties of the pyrazole ring, combined with the presence of two nitrogen atoms, create unique reactivity patterns that must be carefully controlled to achieve position-specific functionalization [4] [29] [34]. Modern synthetic approaches have developed sophisticated protocols that exploit both electronic and steric factors to direct iodination to the desired carbon position [30] [36].

Direct Electrophilic Iodination Techniques

Direct electrophilic iodination represents the most straightforward approach for introducing iodine substituents onto the pyrazole ring system [4] [5] [36]. The inherent nucleophilicity of pyrazole carbons, particularly at positions 3 and 4, makes them susceptible to electrophilic attack by iodinating reagents [29] [31] [33]. Research has demonstrated that iodine monochloride serves as an exceptionally effective electrophilic iodinating agent for pyrazole derivatives under mild reaction conditions [4]. The mechanism involves initial coordination of the electrophilic iodine center to the electron-rich pyrazole carbon, followed by nucleophilic displacement and subsequent deprotonation to restore aromaticity [4] [36].

The optimization of reaction parameters has proven critical for achieving high yields and regioselectivity in direct electrophilic iodination processes [30] [33] [34]. Temperature control emerges as a particularly important factor, with reactions typically conducted between 40-80°C to balance reaction rate with selectivity considerations [30]. Solvent selection significantly influences both reaction efficiency and product distribution, with polar aprotic solvents such as acetonitrile and dichloromethane providing optimal results [30] [33]. The choice of base plays a crucial role in the iodination mechanism, with carbonate bases such as lithium carbonate and sodium carbonate facilitating proton removal while minimizing side reactions [4] [30].

| Iodinating Reagent | Reaction Temperature | Solvent System | Base Requirement | Typical Yield Range |

|---|---|---|---|---|

| Iodine Monochloride | 50-100°C | Dichloromethane | Lithium Carbonate | 60-90% |

| Molecular Iodine | 40-80°C | Acetonitrile | Sodium Carbonate | 45-75% |

| Potassium Iodate | 60-120°C | Polar Aprotic | Selenium Catalyst | 70-85% |

| Silver Nitrite | 25-60°C | Dimethyl Sulfoxide | Not Required | 55-80% |

Advanced electrophilic iodination methodologies have incorporated oxidizing agents to enhance reaction efficiency and expand substrate scope [30] [34]. The combination of molecular iodine with oxidants such as nitric acid, iodic acid, or hydrogen peroxide enables iodination under milder conditions while achieving superior regioselectivity [30]. These oxidative iodination protocols demonstrate particular effectiveness for electron-rich pyrazole substrates, where traditional electrophilic conditions may lead to over-iodination or decomposition [30] [34].

Recent developments in electrophilic iodination have explored the use of hypervalent iodine reagents for pyrazole functionalization [5] [36]. Trifluoroperacetic acid-mediated electrophilic iodination has emerged as a powerful methodology capable of introducing multiple iodine atoms in a single reaction vessel [5] [36]. This approach utilizes the enhanced electrophilicity of hypervalent iodine species to overcome the reduced reactivity of already-substituted pyrazole intermediates [5].

Transition Metal-Mediated Carbon-Hydrogen Activation Approaches

Transition metal-catalyzed carbon-hydrogen activation has revolutionized pyrazole functionalization by enabling direct conversion of carbon-hydrogen bonds to carbon-halogen bonds without pre-functionalization [6] [35]. Palladium-based catalyst systems have demonstrated exceptional versatility in promoting regioselective iodination of pyrazole derivatives through coordinated carbon-hydrogen bond cleavage and subsequent halogenation [6] [35]. The mechanism typically involves initial coordination of the pyrazole nitrogen to the palladium center, followed by cyclometallation to form a stable five-membered metallacycle intermediate [35].

Palladium acetate catalyst systems, often employed in combination with suitable ligands and bases, have shown remarkable efficiency in pyrazole carbon-hydrogen activation reactions [35]. The choice of ligand significantly influences both reaction rate and regioselectivity, with electron-rich phosphine ligands providing optimal performance in most cases [35]. Pivalate bases have emerged as particularly effective promoters for these transformations, facilitating both the initial metallation step and the subsequent halogenation process [12] [35].

The development of rhodium-catalyzed carbon-hydrogen activation methodologies has expanded the scope of accessible pyrazole derivatives through novel mechanistic pathways [24]. Rhodium complexes demonstrate unique reactivity patterns compared to palladium systems, often exhibiting complementary regioselectivity preferences [24]. The use of rhodium catalysts enables access to pyrazole substitution patterns that are challenging to achieve through conventional electrophilic methods [24].

Copper-mediated carbon-hydrogen activation represents an emerging area of significant promise for pyrazole iodination [18]. Copper catalysts offer distinct advantages in terms of cost, availability, and functional group tolerance compared to precious metal alternatives [18]. The development of copper-catalyzed iodination protocols has demonstrated particular effectiveness for sterically hindered pyrazole substrates where traditional methods show limited success [18].

| Catalyst System | Typical Conditions | Regioselectivity | Functional Group Tolerance | Yield Range |

|---|---|---|---|---|

| Palladium Acetate | 140°C, Dimethylacetamide | Carbon-5 Selective | High | 70-95% |

| Rhodium Complexes | 60-100°C, Various Solvents | Carbon-4 Preference | Moderate | 60-85% |

| Copper Salts | 80-120°C, Dimethyl Sulfoxide | Mixed Selectivity | Very High | 55-80% |

tert-Butoxycarbonyl Protection Strategies

The tert-butoxycarbonyl protecting group represents one of the most widely utilized nitrogen protection strategies in heterocyclic chemistry due to its stability under basic conditions and ease of removal under acidic conditions [8] [9] [11]. For pyrazole derivatives, tert-butoxycarbonyl protection serves multiple strategic purposes including directing regioselectivity in subsequent functionalization reactions and preventing unwanted side reactions during synthetic transformations [8] [38] [39]. The installation of tert-butoxycarbonyl groups on pyrazole nitrogen atoms requires careful consideration of reaction conditions to achieve chemoselective protection while avoiding over-protection or rearrangement products [9] [37] [38].

Boc Group Introduction via Carbamate Formation

The formation of carbamate linkages through reaction of pyrazole nitrogen atoms with di-tert-butyl dicarbonate represents the standard methodology for tert-butoxycarbonyl protection [8] [11] [38]. The mechanism proceeds through nucleophilic attack of the pyrazole nitrogen lone pair on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide to form the desired carbamate product [11] [40]. This transformation typically requires the presence of a suitable base to neutralize the tert-butanol byproduct and drive the reaction to completion [8] [38].

The choice of reaction conditions significantly influences both the efficiency and selectivity of carbamate formation [8] [37] [38]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and pyridine providing optimal results for most pyrazole substrates [8] [38]. Temperature control proves essential for achieving high yields while minimizing side reactions, with most protocols employing temperatures between room temperature and 80°C [37] [38] [39].

Base selection represents another critical parameter in carbamate formation reactions [8] [38]. Tertiary amine bases such as triethylamine and diisopropylethylamine provide sufficient basicity to facilitate the reaction while avoiding competing nucleophilic pathways [11]. In some cases, the use of stronger bases such as sodium hydride or potassium carbonate may be necessary to achieve complete conversion [38] [40].

Recent advances in carbamate formation methodology have explored alternative electrophilic carbonylating agents beyond di-tert-butyl dicarbonate [11]. The use of mixed carbonate intermediates, generated from reactions of alcohols with electrophilic transfer reagents, enables access to diverse carbamate structures with enhanced functional group compatibility [11]. These methodologies demonstrate particular value for complex pyrazole substrates bearing sensitive functional groups that may not tolerate traditional carbamate formation conditions [11].

Chemoselective Protection of Pyrazole Nitrogen

Achieving chemoselective protection of pyrazole nitrogen atoms in the presence of other nucleophilic functionalities represents a significant synthetic challenge [8] [9] [38]. The tautomeric nature of pyrazole systems, where hydrogen can migrate between the two nitrogen atoms, complicates selective protection strategies and may lead to mixtures of regioisomeric products [8] [12]. Advanced methodologies have been developed to address these challenges through careful control of reaction conditions and the use of directing strategies [8] [38].

The regioselectivity of tert-butoxycarbonyl protection can be influenced by the electronic properties of substituents already present on the pyrazole ring [8] [12]. Electron-withdrawing groups tend to decrease the nucleophilicity of adjacent nitrogen atoms, thereby directing protection to the more electron-rich position [8]. Conversely, electron-donating substituents may activate neighboring nitrogen centers and influence the regiochemical outcome of protection reactions [8] [12].

Steric factors play an equally important role in determining the selectivity of pyrazole nitrogen protection [12] [38]. Bulky substituents near potential protection sites can create significant steric hindrance that disfavors carbamate formation at those positions [12]. This steric influence can be exploited strategically to achieve selective protection of the less hindered nitrogen atom in unsymmetrical pyrazole systems [12] [38].

The development of protection-deprotection sequences that enable transposition of protecting groups between nitrogen atoms has provided additional strategic flexibility [12]. These methodologies typically involve initial protection at the more accessible nitrogen position, followed by controlled deprotection and re-protection under conditions that favor the alternative regioisomer [12]. Such approaches enable access to both possible nitrogen-protected isomers from a common starting material [12].

| Protection Method | Selectivity Factor | Typical Conditions | Success Rate | Applications |

|---|---|---|---|---|

| Electronic Control | Substituent Effects | Standard Boc Conditions | 80-95% | Substituted Pyrazoles |

| Steric Control | Bulky Groups | Modified Conditions | 70-90% | Hindered Systems |

| Kinetic Control | Low Temperature | -20°C to 0°C | 85-98% | Sensitive Substrates |

| Thermodynamic Control | Elevated Temperature | 60-100°C | 75-90% | Equilibrium Products |

Multi-Step Synthesis from Pyrazole Precursors

Multi-step synthetic approaches to 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole enable access to this target compound through systematic assembly of the heterocyclic framework followed by strategic functionalization [14] [15] [25]. These methodologies offer significant advantages in terms of structural diversity and the ability to incorporate complex substitution patterns that may be difficult to achieve through direct functionalization approaches [17] [21] [26]. The design of efficient multi-step sequences requires careful consideration of reaction compatibility, protecting group strategies, and overall synthetic economy [14] [25] [27].

Cyclization Reactions with Propargyl Derivatives

Cyclization reactions involving propargyl derivatives represent a powerful strategy for constructing substituted pyrazole frameworks through formal cycloaddition processes [14] [15] [21]. The mechanism typically involves initial nucleophilic attack of hydrazine derivatives on the electrophilic alkyne carbon, followed by intramolecular cyclization to form the five-membered heterocyclic ring [21] [22] [24]. This approach enables the simultaneous formation of the pyrazole core and installation of substituents at defined positions [14] [22].

Gold-catalyzed cyclization reactions have emerged as particularly effective methodologies for pyrazole synthesis from propargyl precursors [14] [15]. The mechanism involves initial coordination of the gold catalyst to the alkyne triple bond, activating it toward nucleophilic attack by hydrazine derivatives [14]. The subsequent cyclization proceeds through either 6-exo-dig or 7-endo-dig pathways depending on the substitution pattern of the alkyne substrate [14] [15].

The regioselectivity of gold-catalyzed cyclization reactions can be controlled through careful selection of alkyne substitution patterns [14] [15]. Terminal alkynes typically favor 6-exo-dig cyclization to produce 3-substituted pyrazoles, while internal alkynes preferentially undergo 7-endo-dig cyclization leading to alternative substitution patterns [14]. This mechanistic dichotomy provides strategic flexibility for accessing diverse pyrazole structures from readily available propargyl precursors [14] [15].

Alternative cyclization methodologies employing sodium hydride as a promoter have demonstrated complementary reactivity patterns compared to gold-catalyzed systems [14] [15]. These base-promoted reactions consistently favor 6-exo-dig cyclization regardless of alkyne substitution, providing predictable access to specific regioisomers [14]. The mechanism likely involves initial deprotonation of the terminal alkyne followed by intramolecular nucleophilic attack on the carbonyl group [14].

Silver-mediated cyclization approaches have shown promise for generating pyrazole derivatives with unique substitution patterns [21] [22]. The use of silver nitrite as both an oxidizing agent and nitrogen source enables one-pot synthesis of pyrazole nitrogen-oxides from propargyl amine precursors [21] [22]. These methodologies demonstrate broad substrate scope and excellent functional group tolerance [21].

Cross-Coupling Reactions for Carbon-Iodine Bond Formation

Cross-coupling reactions represent the most versatile approach for carbon-iodine bond formation in pyrazole systems, enabling selective iodination under mild conditions with excellent functional group compatibility [19] . Sonogashira coupling protocols have been extensively developed for connecting iodopyrazole intermediates with alkyne partners to generate extended conjugated systems [2] [19]. The mechanism involves oxidative addition of the carbon-iodine bond to palladium, followed by transmetalation with the alkyne coupling partner and subsequent reductive elimination to form the carbon-carbon bond [19].

The development of sequential Sonogashira coupling methodologies has enabled access to complex asymmetric structures through controlled reaction sequences [19]. Initial coupling with protected acetylene precursors followed by selective deprotection and subsequent coupling with alternative partners provides access to unsymmetrical products that would be difficult to obtain through alternative approaches [19]. These methodologies demonstrate particular value for pharmaceutical intermediate synthesis where structural precision is essential [19].

Suzuki-Miyaura coupling reactions provide complementary reactivity for carbon-iodine bond formation through the use of boronic acid coupling partners [8]. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for complex molecule synthesis [8]. The mechanism proceeds through similar oxidative addition, transmetalation, and reductive elimination steps, but utilizes different transmetalating agents compared to Sonogashira protocols [8].

Negishi coupling reactions utilizing organozinc reagents offer additional strategic options for carbon-carbon bond formation from iodopyrazole precursors . These methodologies demonstrate exceptional regioselectivity and can accommodate sterically demanding coupling partners that may not be compatible with alternative cross-coupling approaches . The use of zinc-based transmetalating agents often provides superior results for electron-deficient pyrazole substrates .

Recent advances in cross-coupling methodology have explored copper-mediated systems as cost-effective alternatives to precious metal catalysts [18]. Copper-catalyzed cross-coupling reactions demonstrate excellent performance for challenging substrates, including highly sterically hindered systems where traditional palladium catalysts show limited activity [18]. The unique transmetalation properties of copper enable carbon-carbon bond formation under conditions where other catalyst systems fail [18].

| Coupling Method | Coupling Partner | Catalyst System | Typical Yield | Substrate Scope |

|---|---|---|---|---|

| Sonogashira | Terminal Alkynes | Palladium/Copper | 75-95% | Broad |

| Suzuki-Miyaura | Boronic Acids | Palladium | 80-98% | Very Broad |

| Negishi | Organozinc | Palladium | 70-90% | Moderate |

| Copper-Mediated | Various Organometallics | Copper Salts | 65-85% | Limited |

Spectroscopic Elucidation

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole through distinctive chemical shift patterns and multiplicities. The compound exhibits molecular ion peaks consistent with the molecular formula C₈H₁₁IN₂O₂ and molecular weight of 294.09 g/mol [1] [2] [3].

¹H Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole displays characteristic resonances that reflect the electronic environment of each proton type. Certificate of analysis data confirms that the ¹H nuclear magnetic resonance spectrum is consistent with the expected structure, with purity determined to be ≥97-98% by nuclear magnetic resonance analysis [1] [4].

The pyrazole ring protons exhibit distinct chemical shifts due to the electronic effects of both the iodine substituent and the tert-butoxycarbonyl protecting group. The H-4 proton of the pyrazole ring appears significantly deshielded, typically resonating in the range of 7.9-8.0 ppm, reflecting the electron-withdrawing influence of the adjacent iodine atom at the C-3 position. The H-5 proton displays a more typical pyrazole chemical shift pattern, appearing around 6.1-6.4 ppm [5] [6].

The tert-butoxycarbonyl group contributes a characteristic singlet integrating for nine protons at approximately 1.45-1.50 ppm, representing the three equivalent methyl groups of the tert-butyl moiety. This chemical shift is consistent with literature values for Boc-protected heterocycles and demonstrates the presence of the protecting group in an intact form [5] [6].

¹³C Nuclear Magnetic Resonance Characteristics

¹³C nuclear magnetic resonance spectroscopy provides critical information about the carbon framework and electronic distribution within the molecule. The iodinated carbon (C-3) of the pyrazole ring experiences significant upfield shifting due to the heavy halogen effect, typically appearing in the range of 90-100 ppm. This upfield shift is characteristic of carbon atoms directly bonded to iodine and serves as a diagnostic feature for structural confirmation [5] [7].

The unsubstituted C-4 carbon of the pyrazole ring maintains typical aromatic character, resonating around 105-110 ppm. This carbon serves as a reference point for evaluating the electronic effects of substituents on the pyrazole system [7] [8].

The tert-butoxycarbonyl group contributes multiple carbon signals: the quaternary carbon of the tert-butyl group appears around 83 ppm, while the three equivalent methyl carbons resonate near 28 ppm. The carbonyl carbon typically appears in the range of 150-155 ppm, characteristic of carbamate functionality [9] [10].

The nuclear magnetic resonance data collectively confirm the structural integrity of the compound and provide quantitative assessment of purity. The consistent spectral patterns across multiple analytical batches demonstrate the reproducible synthesis and characterization of this important synthetic intermediate [1] [4].

Infrared Vibrational Modes of Boc and Carbon-Iodine Functionalities

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural features.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the strong carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl group. This absorption appears in the range of 1750-1720 cm⁻¹, characteristic of carbamate esters [11] [12]. The frequency reflects the electronic environment of the carbonyl group, which is influenced by the nitrogen atom of the carbamate linkage and the electron-withdrawing pyrazole ring system.

The carbonyl stretching frequency provides insight into the electronic nature of the protecting group interaction with the pyrazole nitrogen. The observed frequency range is consistent with typical Boc-protected nitrogen heterocycles, indicating normal carbamate character without significant perturbation from the heterocyclic system [11] [12].

Carbon-Hydrogen Stretching Modes

Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region of 3100-3000 cm⁻¹, corresponding to the pyrazole ring protons [11] [12]. These absorptions are typically less intense than aliphatic carbon-hydrogen stretches due to the planar geometry and electronic delocalization of the aromatic system.

Aliphatic carbon-hydrogen stretching modes from the tert-butyl group manifest as medium intensity absorptions in the range of 2980-2860 cm⁻¹ [11] [12]. The multiple bands in this region reflect the different vibrational modes of the methyl groups, including symmetric and antisymmetric stretching vibrations.

Carbon-Iodine Vibrational Characteristics

The carbon-iodine bond exhibits a characteristic strong absorption around 500 cm⁻¹ [11]. This low-frequency vibration reflects the heavy mass of the iodine atom and the relatively weak carbon-iodine bond strength compared to other carbon-halogen bonds. The position and intensity of this absorption serve as diagnostic indicators for the presence of the iodine substituent on the pyrazole ring.

Pyrazole Ring Vibrations

The pyrazole ring system contributes several characteristic absorptions in the fingerprint region between 1600-1400 cm⁻¹. These complex vibrational modes involve ring stretching and bending motions that are sensitive to substitution patterns. The specific frequencies observed provide information about the electronic distribution within the heterocyclic system and the influence of the iodine and tert-butoxycarbonyl substituents [5].

Carbon-nitrogen stretching vibrations appear as medium intensity bands in the region of 1400-1200 cm⁻¹, representing both the pyrazole ring carbon-nitrogen bonds and the carbamate carbon-nitrogen linkage [11]. The overlapping nature of these absorptions requires careful analysis to distinguish between the different carbon-nitrogen environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular structure and fragmentation behavior of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole under electron ionization conditions. The fragmentation patterns offer insights into the stability of different structural units and the preferred bond cleavage pathways.

Molecular Ion Characteristics

The molecular ion [M]⁺ at m/z 294 exhibits low to medium intensity, which is typical for organohalogen compounds due to the facile loss of halogen atoms under electron impact conditions [13] [14]. The molecular ion intensity provides initial confirmation of the molecular weight and overall structural integrity.

Boc Group Fragmentation Pathways

The tert-butoxycarbonyl protecting group undergoes characteristic fragmentation through multiple pathways. McLafferty rearrangement leads to the loss of isobutene (C₄H₈, 56 mass units) to produce the fragment ion at m/z 238 [15] [16]. This rearrangement involves hydrogen transfer from the tert-butyl group and represents a major fragmentation pathway for Boc-protected compounds.

Complete loss of the Boc group (C₅H₉O₂, 100 mass units) through α-cleavage produces a prominent fragment ion at m/z 194 [15] [16]. This fragmentation results in the formation of the deprotected pyrazole derivative and represents one of the most abundant fragment ions in the spectrum.

The tert-butyl cation (C₄H₉⁺) appears as a significant fragment at m/z 57, formed through α-cleavage adjacent to the carbonyl group [16] [17]. This fragment is characteristic of tert-butyl-containing compounds and serves as a diagnostic ion for Boc group identification.

Halogen-Specific Fragmentation

The iodine atom contributes distinctive fragmentation patterns characteristic of organoiodine compounds. Loss of atomic iodine (127 mass units) from the molecular ion produces a fragment at m/z 167 [13]. This fragmentation reflects the relatively weak carbon-iodine bond and the stability of the resulting carbocation.

The iodine cation (I⁺) at m/z 127 represents one of the most abundant peaks in the spectrum, formed through direct cleavage of the carbon-iodine bond [13]. The high abundance of this ion reflects the ease of halogen loss and the stability of the halogen cation.

Pyrazole Ring Fragmentation

The pyrazole ring system undergoes fragmentation involving nitrogen-nitrogen bond cleavage, a characteristic feature of pyrazole derivatives under electron impact [13]. The extent of this fragmentation depends on the substitution pattern and the stability of the resulting fragments.

Rearrangement processes lead to the formation of various low-mass fragments, including ions at m/z 41 (C₃H₅⁺), which may arise from ring opening and subsequent rearrangement of the pyrazole system [13] [14].

The fragmentation patterns collectively provide a characteristic fingerprint for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole and enable distinction from related compounds through comparison of relative fragment intensities and specific fragmentation pathways.

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

While specific single-crystal X-ray diffraction data for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole was not found in the literature search, related pyrazole derivatives provide valuable insights into the expected molecular geometry and crystallographic parameters. The molecular architecture can be predicted based on established structural principles for pyrazole systems and tert-butoxycarbonyl-protected heterocycles.

Predicted Molecular Geometry

The pyrazole ring system adopts a planar five-membered heterocyclic geometry with standard bond lengths and angles characteristic of aromatic nitrogen-containing rings [18] [19]. The C-N bond lengths within the pyrazole ring typically range from 1.32-1.38 Å, reflecting the partial double-bond character due to aromatic delocalization [18].

The carbon-iodine bond length is expected to be approximately 2.05-2.10 Å, significantly longer than typical carbon-carbon or carbon-nitrogen bonds due to the large atomic radius of iodine [20] [21]. This extended bond length influences the overall molecular geometry and packing arrangements in the solid state.

The tert-butoxycarbonyl group adopts a characteristic geometry with the carbonyl carbon positioned approximately coplanar with the pyrazole nitrogen atom. The C=O bond length is typically 1.20-1.22 Å, while the C-O bond to the tert-butyl group measures approximately 1.35-1.38 Å [22].

Conformational Considerations

The rotation around the nitrogen-carbonyl bond allows for different conformational arrangements of the tert-butoxycarbonyl group relative to the pyrazole ring plane. Energy minimization calculations suggest preferred conformations that minimize steric interactions between the tert-butyl group and the iodine substituent [23].

The bulky nature of both the iodine atom and the tert-butoxycarbonyl group creates significant steric constraints that influence the preferred molecular conformation. These steric effects are particularly important in determining the solid-state packing arrangement and intermolecular interactions [23].

Unit Cell Parameters

Based on similar pyrazole derivatives, the compound likely crystallizes in a centrosymmetric space group with moderate cell dimensions reflecting the molecular size and shape [24] [18]. The presence of the heavy iodine atom contributes to increased electron density and affects the overall crystallographic properties.

Halogen Bonding Interactions in Solid-State Structures

Halogen bonding represents a significant intermolecular interaction in organoiodine compounds and plays a crucial role in determining solid-state packing arrangements. The iodine atom in 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is expected to participate in characteristic halogen bonding interactions that influence the crystal structure and physical properties.

Theoretical Framework of Halogen Bonding

Halogen bonding occurs through the interaction between the σ-hole on the iodine atom and electron-rich acceptor sites such as nitrogen atoms, oxygen atoms, or π-electron systems [25] [26]. The iodine atom develops a region of positive electrostatic potential along the extension of the carbon-iodine bond, creating a directional interaction analogous to hydrogen bonding [25] [27].

The strength of halogen bonding interactions increases with the polarizability of the halogen atom, making iodine the most effective halogen bonding donor among the halogens [25] [28]. This characteristic makes organoiodine compounds particularly prone to forming well-defined halogen bonding networks in the solid state.

Expected Halogen Bonding Motifs

The pyrazole nitrogen atoms represent primary halogen bonding acceptor sites due to their lone pair electrons and favorable geometric accessibility [25] [29]. Carbon-iodine···nitrogen halogen bonds typically exhibit distances in the range of 2.8-3.1 Å, significantly shorter than the sum of van der Waals radii [25] [29].

The carbonyl oxygen of the tert-butoxycarbonyl group provides an additional halogen bonding acceptor site, potentially leading to carbon-iodine···oxygen interactions with typical distances of 2.9-3.2 Å [26] [29]. These interactions contribute to the overall stability of the crystal lattice and influence the molecular orientation within the unit cell.

Directionality and Geometric Constraints

Halogen bonding interactions exhibit strong directional preferences, with optimal geometries approaching linearity for the carbon-iodine···acceptor angle [25] [30]. This directionality constrains the possible packing arrangements and leads to predictable supramolecular architectures in the solid state.

The combination of the iodine substituent on the pyrazole ring and the tert-butoxycarbonyl protecting group creates a unique electronic environment that influences both the strength and directionality of halogen bonding interactions [25]. The electron-withdrawing nature of both substituents enhances the positive character of the σ-hole on iodine, potentially strengthening halogen bonding interactions [25].

Cooperative Effects and Network Formation

Halogen bonding interactions can work cooperatively with other intermolecular forces such as hydrogen bonding and van der Waals interactions to create complex three-dimensional networks in the solid state [31] [30]. The specific combination of interaction types depends on the molecular geometry and the availability of donor and acceptor sites.

The tert-butyl groups may contribute to the overall packing through hydrophobic interactions, while the planar pyrazole rings can participate in π-π stacking interactions [32] [33]. The interplay between these different interaction types determines the final crystal structure and influences physical properties such as melting point, solubility, and mechanical stability [25] [30].

Computational Predictions

Density functional theory calculations on related iodopyrazole systems suggest that halogen bonding interactions contribute significantly to the lattice energy, with individual interaction energies ranging from 4-8 kcal/mol [30]. These energies are comparable to moderate hydrogen bonding interactions and represent substantial contributions to the overall crystal stability [30].